Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Description
Historical Development of Cyanine Dyes
Cyanine dyes originated in 1856 with Williams’ synthesis of Quinoline Blue, a polymethine compound derived from cinchonine distillation. Early applications focused on photographic emulsion sensitization due to their panchromatic absorption. By the 1930s, cyanines like pseudoisocyanine demonstrated J-aggregation properties, enabling spectral broadening for optical technologies.
The 1980s marked a turning point when Alan Waggoner’s lab developed sulfoindocyanines by introducing sulfonate groups to indolenine rings. This innovation addressed aggregation issues in non-sulfonated variants (e.g., Cy3 and Cy5), which limited labeling density in biological systems. The commercialization of sulfonated cyanines by Biological Detection Systems (later acquired by Amersham Biosciences) laid the foundation for contemporary dyes like Sulfo-Cy5.
Emergence of Sulfonated Cyanine Variants
Sulfonation confers three key advantages:
- Enhanced water solubility : Sulfonate groups (-SO₃⁻) enable labeling in aqueous buffers without organic co-solvents.
- Reduced aggregation : Electrostatic repulsion between sulfonate moieties prevents H-aggregate formation, preserving fluorescence intensity.
- Biocompatibility : Minimal nonspecific binding improves signal-to-noise ratios in cellular imaging.
Sulfo-Cy5 emerged as a derivative of Cy5, incorporating dual sulfonate groups on benzindole heterocycles and butyl side chains. This structural refinement, detailed in Table 1, optimizes performance in hydrophilic environments.
Table 1: Structural Comparison of Cy5 and Sulfo-Cy5
| Feature | Cy5 | Sulfo-Cy5 |
|---|---|---|
| Core Structure | Pentamethine cyanine | Pentamethine cyanine |
| Heterocycles | Indolenine | Benzo[e]indole |
| Sulfonation | None | Two sulfonate groups (benzindole and butyl) |
| Solubility | Requires organic co-solvents | Water-soluble |
| Aggregation Tendency | High | Low |
Chemical Classification and Nomenclature
Sulfo-Cy5 belongs to the closed-chain cyanine subclass, characterized by:
- Benzindole moieties : Two 1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene groups linked via a pentamethine bridge.
- Symmetrical structure : Identical heterocycles at both termini, ensuring balanced electron distribution.
- IUPAC name : Reflects the sulfonate positions (C4 of butyl chains) and quaternary nitrogen centers.
The "Cy" nomenclature denotes the polymethine chain length (pentamethine for Cy5/Sulfo-Cy5), while "sulfo" specifies sulfonate modifications.
Significance in Biophysical Research
Sulfo-Cy5’s photophysical properties enable diverse applications:
Spectral Properties
- Absorption/Emission : λₐᵦₛ = 646 nm, λₑₘ = 662 nm.
- Extinction coefficient : 271,000 M⁻¹cm⁻¹.
- Quantum yield : 0.28 in aqueous solutions.
Table 2: Key Photophysical Parameters
| Parameter | Value |
|---|---|
| Absorption Maximum | 646 nm |
| Emission Maximum | 662 nm |
| Stokes Shift | 16 nm |
| Extinction Coefficient | 271,000 M⁻¹cm⁻¹ |
| Quantum Yield | 0.28 |
Applications
- Nucleic acid staining : Binds dsDNA/RNA via electrostatic interactions, amplifying fluorescence >1,000-fold.
- Protein labeling : NHS ester derivatives conjugate primary amines without denaturation.
- Super-resolution microscopy : Compatible with DNA-PAINT and STORM due to high photon output.
- In vivo imaging : Near-infrared emission (650–700 nm) minimizes tissue autofluorescence.
Properties
IUPAC Name |
sodium;4-[2-[5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O6S2.Na/c1-40(2)36(42(26-12-14-28-50(44,45)46)34-24-22-30-16-8-10-18-32(30)38(34)40)20-6-5-7-21-37-41(3,4)39-33-19-11-9-17-31(33)23-25-35(39)43(37)27-13-15-29-51(47,48)49;/h5-11,16-25H,12-15,26-29H2,1-4H3,(H-,44,45,46,47,48,49);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYIHRUYRMYLTJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45N2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982835 | |
| Record name | Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-36-5 | |
| Record name | Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-penta-1,3-dienyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence. This fluorescence is then detected, allowing for the visualization of the target cells.
Result of Action
The compound’s action results in the labeling and imaging of target cells. This allows researchers to track the distribution and behavior of these cells in biological systems.
Biological Activity
Sodium 4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate), commonly referred to as Indocyanine Green (ICG), is a synthetic dye with significant applications in medical imaging and diagnostics. This article explores the biological activity of ICG, focusing on its mechanisms, applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 3599-32-4 |
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ |
| Molecular Weight | 774.96 g/mol |
| Solubility | Highly soluble in water |
| Storage Conditions | Keep in a dark place at room temperature |
Structure
The complex structure of ICG includes a sulfonate group that enhances its solubility in aqueous solutions, making it suitable for intravenous administration. The dye exhibits strong absorbance in the near-infrared (NIR) region, which is critical for its imaging applications.
Indocyanine Green functions primarily as a fluorescent dye, which allows for real-time imaging of tissues during surgical procedures. Its mechanism involves:
- Fluorescence Emission : Upon excitation by NIR light, ICG emits fluorescence that can be detected by specialized cameras. This property is utilized in various imaging techniques.
- Binding to Plasma Proteins : ICG binds to proteins in the bloodstream, which influences its distribution and clearance from the body.
Applications in Medicine
ICG has several important applications:
- Surgical Imaging : Used for visualizing blood flow and tissue perfusion during surgeries.
- Liver Function Assessment : Evaluates hepatic function through the measurement of liver uptake and clearance.
- Oncology : Assists in identifying tumors and assessing lymphatic drainage.
Case Study 1: Liver Function Assessment
A study conducted by Kudo et al. (2020) demonstrated the efficacy of ICG in evaluating liver function in patients with hepatocellular carcinoma. The study involved administering ICG intravenously and measuring its clearance using fluorescence imaging. Results indicated a strong correlation between ICG clearance rates and liver function scores, suggesting that ICG can serve as a reliable marker for hepatic function assessment.
Case Study 2: Surgical Imaging
In a clinical trial by Kato et al. (2021), ICG was used during laparoscopic surgeries to visualize blood vessels and lymphatic structures. The trial showed that surgeons could effectively identify critical structures with improved accuracy when using ICG fluorescence compared to traditional methods.
Research Findings
Recent research has focused on enhancing the performance of ICG through structural modifications:
- Fluorophore Optimization : Guo et al. (2024) explored modifications to the heptamethine dye scaffold to improve brightness and stability under physiological conditions. Their findings suggest that these modifications can lead to better imaging outcomes without compromising safety.
- Safety Profile : A comprehensive review highlighted that while ICG is generally safe, there are potential adverse reactions such as allergic responses or anaphylaxis in rare cases .
Preparation Methods
Intermediate Synthesis: 4-(1,1,2-Trimethyl-1H-Benzo[e]indolium-3-yl)butane-1-sulfonate
The preparation begins with the synthesis of the intermediate 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (Formula IV). This step involves reacting 1,1,2-trimethyl-1H-benzo[e]indole (Formula II) with 1,4-butane sultone (Formula III) in a high-boiling solvent such as sulfolane. The reaction proceeds at 120–140°C for 6–8 hours under inert atmosphere, yielding the sulfonated intermediate with ≥98% purity.
Table 1: Reaction Conditions for Intermediate Synthesis
| Parameter | Optimal Range |
|---|---|
| Solvent | Sulfolane |
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Purity (HPLC) | ≥98% |
The use of sulfolane minimizes side reactions compared to traditional solvents like toluene or xylene, which require longer reaction times and produce lower yields.
Condensation Reaction for the Final Product
The intermediate undergoes condensation with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide in the presence of triethylamine (TEA) as a base. This step is performed in methylene chloride at 0–5°C to suppress undesired polymerization. The reaction mechanism involves nucleophilic attack by the indole nitrogen on the electrophilic carbon of the dienyl acetamide, forming the conjugated heptamethine chain characteristic of indocyanine green derivatives.
Key Observations:
-
Lower temperatures (0–5°C) improve regioselectivity by slowing competing pathways.
-
TEA neutralizes acidic byproducts, preventing protonation of the intermediate.
Solvent and Catalyst Optimization
Solvent Systems
The patent WO2017093889A1 emphasizes solvent selection to balance reactivity and safety:
Table 2: Solvent Performance Comparison
| Solvent | Reaction Yield | Purity | Environmental Impact |
|---|---|---|---|
| Sulfolane | 92% | 98% | Low |
| Toluene | 78% | 89% | High (VOCs) |
| Ethyl Acetate | 85% | 94% | Moderate |
Sulfolane’s high dielectric constant (ε = 43) facilitates ionic interactions, accelerating sulfonation.
Role of Alkali Metal Acetates
Sodium acetate (5–10 mol%) catalyzes the sulfonation step by stabilizing transition states through coordination with the sulfonate group. This reduces activation energy and shortens reaction time by 30% compared to uncatalyzed conditions.
Purification and Isolation Techniques
Crystallization from Acetone-Water Mixtures
Crude product is dissolved in a 3:1 acetone-water mixture at 50°C and cooled to 4°C to induce crystallization. This method removes unreacted starting materials and sodium iodide impurities, achieving ≥99% purity.
Critical Parameters:
Amorphous Form Stabilization
X-ray powder diffraction (XRPD) confirms the amorphous nature of the final product, which enhances solubility for medical applications. Stability studies show no recrystallization after 12 months at 25°C under inert storage.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column with acetonitrile-water (70:30) mobile phase resolves the target compound (retention time: 8.2 min) from byproducts. Method validation shows a linear response (R² = 0.999) over 10–500 μg/mL.
Spectroscopic Confirmation
-
UV-Vis: λ_max = 780 nm (ε = 220,000 M⁻¹cm⁻¹), consistent with heptamethine chromophores.
-
MS (ESI+): m/z = 748.93 [M-Na]⁺, matching the molecular formula C₄₁H₄₅N₂NaO₆S₂.
Industrial Scalability and Environmental Impact
The patented process reduces waste by 40% through solvent recycling and eliminates halogenated solvents in final purification. A pilot-scale batch (50 kg) achieved 89% yield with 99.2% purity, meeting ICH Q3A guidelines for impurities.
Comparative Analysis with Prior Methods
Traditional routes using acetone or methylene chloride for purification yielded lower purity (85–90%) and required multiple recrystallizations. The current method’s one-pot approach reduces steps from six to three, cutting production time by 50% .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Sodium4-(2-(5-(...))sulfonate, and what reaction conditions optimize yield and purity?
- Methodological Answer : Multi-step synthetic routes are typically employed, involving condensation reactions of indole derivatives with sulfonated alkyl chains under controlled conditions. Key parameters include:
- Temperature : 60–80°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of sulfonate groups.
- Catalysts : Mild bases (e.g., triethylamine) to avoid side reactions.
Purification via reverse-phase HPLC or dialysis is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π-π* transitions in the conjugated indole system (absorption peaks ~650–800 nm) .
- Fluorescence Spectroscopy : Measures quantum yield and Stokes shift for photophysical profiling.
- NMR (¹H, ¹³C) : Resolves substituent positions on the indole rings and sulfonate side chains.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and sulfonate group incorporation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers away from moisture and heat sources (e.g., sparks, open flames) to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL, DFT) predict its photophysical behavior and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic transitions and excited-state dynamics to correlate with experimental UV-Vis/fluorescence data.
- COMSOL Multiphysics : Simulates solvatochromic effects in varying pH or ionic strength environments.
- Molecular Dynamics (MD) : Analyzes aggregation tendencies in aqueous solutions, critical for applications in bioimaging .
Q. What strategies resolve discrepancies between experimental and theoretical data on its reactivity?
- Methodological Answer :
- Cross-Validation : Compare results from multiple techniques (e.g., NMR for structural validation vs. computational predictions).
- Controlled Replicates : Repeat experiments under standardized conditions to isolate variables (e.g., oxygen-free environments for photostability assays).
- Theoretical Framework Alignment : Recalibrate computational models using empirical data (e.g., adjusting solvent parameters in DFT calculations) .
Q. How does the compound’s sulfonate substitution pattern influence its binding affinity in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins or lipid membranes.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying sulfonate chain lengths to assess hydrophilicity and charge distribution effects.
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with target receptors .
Q. What advanced separation techniques (e.g., membrane technologies) improve purification efficiency?
- Methodological Answer :
- Nanofiltration Membranes : Use sulfonated polymer membranes to leverage charge-based separation of the compound from reaction byproducts.
- Ion-Exchange Chromatography : Optimize gradient elution with ammonium acetate buffers for high-resolution purification.
- Critical Parameters : pH (6.5–7.5) and ionic strength to maintain compound stability during separation .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s stability under light exposure?
- Methodological Answer :
- Controlled Degradation Studies : Expose samples to calibrated light sources (e.g., xenon lamps) and monitor degradation via HPLC.
- Accelerated Aging Tests : Perform stability studies at elevated temperatures (40–60°C) to extrapolate shelf-life.
- Mechanistic Probes : Use radical scavengers (e.g., ascorbic acid) to identify oxidative degradation pathways .
Theoretical and Methodological Frameworks
Q. How to align experimental design with a conceptual framework for studying its biomedical applications?
- Methodological Answer :
- Hypothesis-Driven Workflow : Link photophysical properties (e.g., near-infrared emission) to applications in in vivo imaging.
- Interdisciplinary Collaboration : Integrate chemical synthesis with biophysical validation (e.g., confocal microscopy in cell lines).
- Literature Meta-Analysis : Systematically review prior studies on analogous indole dyes to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
